7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol
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Overview
Description
The compound “7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “this compound”, there are related compounds that have been synthesized. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Antibacterial Applications
- Some derivatives of quinolin-8-ol, such as those synthesized with pyridin-2-ylamino)methyl, have been investigated for their antibacterial properties. These compounds have shown potential in vitro activity against various bacterial strains (Oza, Jani, & Patel, 2011).
Synthesis and Characterization
- New ligands and metal-containing heterochelates involving quinolin-8-ol derivatives have been synthesized and characterized. These include spectroscopic analysis and thermal aspects, providing a basis for understanding the chemical properties of such compounds (Oza, Jani, & Patel, 2011).
Metal Complex Synthesis
- Novel divalent transition metal complexes using quinolin-8-ol derivatives have been synthesized. These complexes have been analyzed for their structure and potential antimicrobial activities (Patel, Patel, & Patel, 2011).
Corrosion Inhibition
- Quinolin-8-ol analogs have been explored for their corrosion inhibiting ability on steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (El Faydy et al., 2021).
Novel Schiff Base Monomers
- Synthesis and characterization of new Schiff base monomers containing pyridin-2-yl-methylene-quinolin-8-ol derivatives have been reported. These monomers are important in the field of polymer science and material chemistry (Amer, Ilikti, & Maschke, 2017).
Self-Assembly and Vesicle Formation
- The self-assembly properties of a quinolin-2-yl pyridine derivative, tuned by an amphiphilic amide chain, have been studied. This research has implications for the development of nanostructures and vesicles in material science (You, Zhao, & Li, 2010).
Spectroscopic Properties
- 7,9-Diiodobenzo[h]quinolin-10-ol, a related derivative, has been synthesized and studied for its spectroscopic properties, including intramolecular hydrogen bonding and emission characteristics (Chen, 2015).
Novel Anticancer Activities
- Synthesis of novel quinolin derivatives and evaluation of their anticancer activities against human cancer cell lines indicate potential therapeutic applications (Reis et al., 2011).
Structural and Mechanistic Insights
- Studies on the structure and reaction mechanisms of related quinoline derivatives provide insights into the chemical behavior and potential applications in organic synthesis and pharmaceuticals (Stringer et al., 1984).
Mechanism of Action
Target of Action
Similar compounds with abenzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been found to exhibit potent growth inhibition properties against various cancer cell lines . For instance, one such compound was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Properties
IUPAC Name |
7-[1,3-benzodioxol-5-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22-16(8-6-14-4-3-11-24-21(14)22)20(25-19-5-1-2-10-23-19)15-7-9-17-18(12-15)28-13-27-17/h1-12,20,26H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWXEBHNKXLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=C(C4=C(C=CC=N4)C=C3)O)NC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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